His-DPhe-Arg-Trp
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Overview
Description
His-DPhe-Arg-Trp is a tetrapeptide composed of four amino acids: histidine, D-phenylalanine, arginine, and tryptophan. This compound is part of the melanocortin system, which includes a family of peptides involved in various physiological functions such as pigmentation, steroidogenesis, and appetite regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of His-DPhe-Arg-Trp typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, histidine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, D-phenylalanine, is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for arginine and tryptophan.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies such as microwave-assisted peptide synthesis can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
His-DPhe-Arg-Trp can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The disulfide bonds in peptides can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
His-DPhe-Arg-Trp has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in the melanocortin system and its effects on physiological functions such as pigmentation and appetite regulation.
Medicine: Explored as a potential therapeutic agent for metabolic disorders and obesity due to its interaction with melanocortin receptors.
Industry: Utilized in the development of peptide-based drugs and cosmetic products.
Mechanism of Action
His-DPhe-Arg-Trp exerts its effects by interacting with melanocortin receptors, particularly melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R). Upon binding to these receptors, the peptide activates the G protein-coupled receptor signaling pathway, leading to the production of cyclic adenosine monophosphate (cAMP). This signaling cascade regulates various physiological functions, including energy homeostasis and appetite .
Comparison with Similar Compounds
Similar Compounds
Ac-His-Arg-(pI)DPhe-Tic-NH2: A tetrapeptide with a similar structure but different pharmacological properties.
Ac-Arg-Arg-(pI)DPhe-Tic-NH2: Another tetrapeptide with modifications at the third and fourth positions.
Uniqueness
His-DPhe-Arg-Trp is unique due to its specific sequence and its ability to selectively activate melanocortin receptors. This selectivity makes it a valuable tool for studying the melanocortin system and developing targeted therapies for metabolic disorders .
Properties
Molecular Formula |
C32H40N10O5 |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26-,27-/m0/s1 |
InChI Key |
CAYNQHPLZNPBIO-MNUOIFNESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
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